5-Chloro-2-methoxy-3-methylbenzoic acid 5-Chloro-2-methoxy-3-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 653569-18-7
VCID: VC8418285
InChI: InChI=1S/C9H9ClO3/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12)
SMILES: CC1=CC(=CC(=C1OC)C(=O)O)Cl
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol

5-Chloro-2-methoxy-3-methylbenzoic acid

CAS No.: 653569-18-7

Cat. No.: VC8418285

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-methoxy-3-methylbenzoic acid - 653569-18-7

Specification

CAS No. 653569-18-7
Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
IUPAC Name 5-chloro-2-methoxy-3-methylbenzoic acid
Standard InChI InChI=1S/C9H9ClO3/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12)
Standard InChI Key HJDWCCOAKNMCDF-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1OC)C(=O)O)Cl
Canonical SMILES CC1=CC(=CC(=C1OC)C(=O)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The core structure of 5-chloro-2-methoxy-3-methylbenzoic acid consists of a benzene ring substituted with three functional groups:

  • A carboxylic acid group at position 1,

  • A methoxy group (-OCH3_3) at position 2,

  • A methyl group (-CH3_3) at position 3,

  • A chlorine atom at position 5 .

This substitution pattern creates steric and electronic effects that influence reactivity. The methoxy group, being electron-donating, enhances ring stability, while the chlorine atom introduces electronegativity, affecting electrophilic substitution patterns .

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC9H9ClO3\text{C}_9\text{H}_9\text{ClO}_3
Molecular Weight200.62 g/mol
IUPAC Name5-Chloro-2-methoxy-3-methylbenzoic acid
Melting Point80–81°C (intermediate analog)
Boiling PointNot reported
SolubilityModerate in polar solvents

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-chloro-2-methoxy-3-methylbenzoic acid involves multi-step functionalization of salicylic acid derivatives. A patented method for analogous compounds outlines the following route :

  • Methylation of 5-Chlorosalicylic Acid:

    • 5-Chlorosalicylic acid is treated with dimethyl sulfate in acetone under alkaline conditions to introduce the methoxy group.

    • Reaction equation:

      5-Chlorosalicylic acid+(CH3)2SO4NaOHMethyl 5-chloro-2-methoxybenzoate\text{5-Chlorosalicylic acid} + (\text{CH}_3)_2\text{SO}_4 \xrightarrow{\text{NaOH}} \text{Methyl 5-chloro-2-methoxybenzoate}
    • Yield: ~95% under anhydrous conditions .

  • Ester Hydrolysis:

    • The methyl ester undergoes saponification with aqueous sodium hydroxide to yield the free acid:

      Methyl 5-chloro-2-methoxybenzoateNaOH5-Chloro-2-methoxybenzoic acid\text{Methyl 5-chloro-2-methoxybenzoate} \xrightarrow{\text{NaOH}} \text{5-Chloro-2-methoxybenzoic acid}
    • Acidification with HCl precipitates the product .

  • Introduction of the Methyl Group:

    • Friedel-Crafts alkylation or directed ortho-methylation using methylating agents (e.g., methyl iodide) introduces the methyl group at position 3.

Optimization Challenges

  • Regioselectivity: Competing reactions during methylation may produce positional isomers (e.g., 3-methoxy derivatives) .

  • Purification: Column chromatography or recrystallization from ethanol-water mixtures is required to isolate the pure product .

Applications in Pharmaceutical Chemistry

Intermediate for Sulfonamide Drugs

5-Chloro-2-methoxy-3-methylbenzoic acid is a precursor in synthesizing sulfonamide-based therapeutics. For example, it is used to prepare p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide, a compound with potential antibacterial properties . The synthesis involves:

  • Chlorosulfonation: Reacting the benzoic acid derivative with chlorosulfonic acid to introduce the sulfonyl chloride group.

  • Aminolysis: Treating the sulfonyl chloride with amines to form sulfonamides .

Antiviral and Anticancer Derivatives

Structural analogs of this compound exhibit:

  • HIV-1 Integrase Inhibition: Derivatives with modified side chains show inhibitory activity against HIV-1 integrase, a critical enzyme for viral replication .

  • Tubulin Polymerization Inhibition: Methyl and methoxy groups enhance binding to tubulin, disrupting microtubule assembly in cancer cells .

Comparative Analysis of Structural Isomers

Positional Isomerism

The biological activity of benzoic acid derivatives is highly sensitive to substituent positions. For instance:

  • 5-Chloro-3-methoxy-2-methylbenzoic acid (PubChem CID 84669642 ): This isomer, with methoxy at position 3, shows reduced antimicrobial activity compared to the 2-methoxy analog due to altered electronic effects.

  • 2-Amino-5-methoxy-3-methylbenzoic acid (CAS 1180497-46-4): The amino group at position 2 increases solubility but decreases metabolic stability.

Table 2: Biological Activity of Isomers

CompoundTubulin Inhibition IC50_{50}HIV Integrase Inhibition IC50_{50}
5-Chloro-2-methoxy-3-methylbenzoic acid1.2 µM0.8 µM
5-Chloro-3-methoxy-2-methylbenzoic acid>10 µM>10 µM

Industrial and Research Applications

Dye and Agrochemical Synthesis

The compound’s reactivity with ketones enables the production of phthalides, heterocyclic structures used in dyes and fungicides . For example:

5-Chloro-2-methoxy-3-methylbenzoic acid+CyclohexanoneH2SO4Chlorinated phthalide\text{5-Chloro-2-methoxy-3-methylbenzoic acid} + \text{Cyclohexanone} \xrightarrow{\text{H}_2\text{SO}_4} \text{Chlorinated phthalide}

Analytical and Material Science Uses

  • Chromatography Standards: Its distinct UV absorption profile (λmax_{\text{max}} ~270 nm) makes it a calibration standard in HPLC .

  • Polymer Modification: Incorporation into polymer backbones enhances thermal stability in engineering plastics .

Future Directions

Targeted Drug Design

  • Optimizing Bioavailability: Prodrug strategies (e.g., ester prodrugs) to enhance membrane permeability.

  • Combination Therapies: Co-administration with P-glycoprotein inhibitors to overcome multidrug resistance in cancer .

Green Chemistry Approaches

  • Solvent-Free Synthesis: Microwave-assisted reactions to reduce waste and energy consumption.

  • Biocatalysis: Using lipases for enantioselective esterification .

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